
(S)-2-HYDROXYBUTYL P-TOSYLATE
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Overview
Description
(S)-2-HYDROXYBUTYL P-TOSYLATE is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a hydroxybutyl group attached to a p-toluenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-HYDROXYBUTYL P-TOSYLATE typically involves the reaction of p-toluenesulfonyl chloride with 2-hydroxybutanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
p-Toluenesulfonyl chloride+2-Hydroxybutanol→2-Hydroxybutyl p-toluenesulfonate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: (S)-2-HYDROXYBUTYL P-TOSYLATE primarily undergoes nucleophilic substitution reactions (SN2 reactions) due to the presence of the good leaving group, the p-toluenesulfonate moiety. It can also participate in esterification and transesterification reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to promote the esterification of 2-hydroxybutyl p-toluenesulfonate with carboxylic acids.
Major Products:
Nucleophilic Substitution: The major products are the corresponding substituted butyl derivatives.
Esterification: The major products are esters formed by the reaction with carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
(S)-2-HYDROXYBUTYL P-TOSYLATE is utilized as an intermediate in synthesizing various pharmaceuticals. Its chirality allows for the production of enantiomerically pure compounds essential for pharmacological efficacy. For example, it has been used in the synthesis of levocabastine , a potent H1 receptor antagonist.
Organic Synthesis
The compound is widely employed in organic synthesis due to its ability to undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiolates. This versatility makes it suitable for developing complex organic molecules.
Polymer Production
In industrial applications, this compound is used in producing specialty chemicals and polymers. Its reactivity allows for the modification of polymer structures to enhance their properties.
Synthesis of Levocabastine
Research involving the synthesis of levocabastine hydrochloride demonstrated the utility of this compound as an intermediate that contributes significantly to the biological activity of H1 receptor antagonists.
Antimicrobial Properties
Compounds derived from this compound have shown promising antimicrobial properties. Derivatives synthesized from this compound have been evaluated against various bacterial strains, indicating potential for developing new antibiotics.
Research Findings
Recent studies emphasize the importance of this compound in drug discovery:
- Pharmacological Studies : Investigations into its effects on biological targets have shown promising results regarding interactions with metabolic enzymes.
- Toxicological Assessments : Compounds derived from this compound generally exhibit low toxicity levels, making them suitable candidates for further development.
Mechanism of Action
The mechanism of action of (S)-2-HYDROXYBUTYL P-TOSYLATE involves its ability to act as an electrophile in nucleophilic substitution reactions. The p-toluenesulfonate group is a good leaving group, which facilitates the attack of nucleophiles on the carbon atom of the hydroxybutyl group. This results in the formation of substituted products.
Comparison with Similar Compounds
- Butyl p-toluenesulfonate
- Methyl p-toluenesulfonate
- Ethyl p-toluenesulfonate
Comparison: (S)-2-HYDROXYBUTYL P-TOSYLATE is unique due to the presence of the hydroxy group, which allows for additional reactivity compared to other alkyl p-toluenesulfonates. This hydroxy group can participate in further chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H16O4S |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
2-hydroxybutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3 |
InChI Key |
UVSOURZMHXZMJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O |
Origin of Product |
United States |
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